molecular formula C12H13N3O4 B14804367 3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide

3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide

Katalognummer: B14804367
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: IXXGYUHEZFJSRO-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a benzohydrazide moiety, and a 4-oxopentan-2-ylidene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 4-oxopentanal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the hydrazide moiety under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-nitro-N’-[(2E)-4-oxopentan-2-ylidene]benzohydrazide is unique due to its specific structural features, such as the combination of a nitro group, a benzohydrazide moiety, and a 4-oxopentan-2-ylidene substituent. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Eigenschaften

Molekularformel

C12H13N3O4

Molekulargewicht

263.25 g/mol

IUPAC-Name

3-nitro-N-[(E)-4-oxopentan-2-ylideneamino]benzamide

InChI

InChI=1S/C12H13N3O4/c1-8(6-9(2)16)13-14-12(17)10-4-3-5-11(7-10)15(18)19/h3-5,7H,6H2,1-2H3,(H,14,17)/b13-8+

InChI-Schlüssel

IXXGYUHEZFJSRO-MDWZMJQESA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC(=O)C

Kanonische SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.